molecular formula C17H12FN3O3 B14893275 N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide

N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide

Cat. No.: B14893275
M. Wt: 325.29 g/mol
InChI Key: XFHVXUYFVKCKPI-UHFFFAOYSA-N
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Description

N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a quinoline core, which is a heterocyclic aromatic organic compound, substituted with a carbamoyl group, a fluorine atom, and a hydroxy group. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the quinoline core, followed by the introduction of the carbamoyl, fluorine, and hydroxy substituents. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high-quality products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The carbamoyl group can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a quinone derivative, while reduction of the carbamoyl group may produce an amine derivative.

Scientific Research Applications

N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-carbamoylphenyl)-8-fluoro-4-hydroxyquinoline-3-carboxamide include other quinoline derivatives with different substituents, such as:

  • N-(2-carbamoylphenyl)-3,4-dichloroquinoline-5-carboxamide
  • N-(2-carbamoylphenyl)-6-methoxyquinoline-4-carboxamide
  • N-(2-carbamoylphenyl)-7-chloroquinoline-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. The presence of the fluorine atom, in particular, can enhance the compound’s stability and bioactivity, making it a valuable candidate for various scientific and industrial applications.

Properties

Molecular Formula

C17H12FN3O3

Molecular Weight

325.29 g/mol

IUPAC Name

N-(2-carbamoylphenyl)-8-fluoro-4-oxo-1H-quinoline-3-carboxamide

InChI

InChI=1S/C17H12FN3O3/c18-12-6-3-5-10-14(12)20-8-11(15(10)22)17(24)21-13-7-2-1-4-9(13)16(19)23/h1-8H,(H2,19,23)(H,20,22)(H,21,24)

InChI Key

XFHVXUYFVKCKPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CNC3=C(C2=O)C=CC=C3F

Origin of Product

United States

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